molecular formula C5H11Cl2N3 B1395913 (3-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride CAS No. 1216924-62-7

(3-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride

Cat. No. B1395913
M. Wt: 184.06 g/mol
InChI Key: FLHDYUZJDKOXOY-UHFFFAOYSA-N
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Description

“(3-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1216924-62-7 . It has a molecular weight of 184.07 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C5H9N3.2ClH/c1-4-5(2-6)3-7-8-4;;/h3H,2,6H2,1H3,(H,7,8);2*1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(3-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is a solid substance .

Scientific Research Applications

Synthesis and Characterization

  • Novel Compounds Synthesis : The compound has been used in the synthesis of novel chemical compounds. For instance, a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, was synthesized at ambient temperature in methanol using magnesium sulfate as a drying agent (Becerra, Cobo, & Castillo, 2021).

  • Complexes Formation with Metal Ions : It is also involved in the formation of complexes with metal ions. A study reported the synthesis of Cobalt(II) chloride complexes using N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, demonstrating variations in coordination and geometry based on the substitution group (Choi et al., 2015).

Biological Activity

  • Potential Anticancer and Antimicrobial Agents : Compounds derived from 1H-pyrazole, similar to the compound , have shown promise as anticancer and antimicrobial agents. For example, 1,3-oxazole clubbed pyridyl-pyrazolines exhibited significant anticancer activity against a variety of cancer cell lines (Katariya, Vennapu, & Shah, 2021).

  • Photocytotoxicity and Cellular Imaging : Iron(III) complexes with ligands related to the compound have demonstrated photocytotoxic properties in red light, making them potential candidates for cancer treatment and cellular imaging (Basu et al., 2014).

  • Antimicrobial and Antitubercular Activity : Pyrazole derivatives, which are structurally related, have been explored for their antimicrobial and antitubercular activities. These compounds showed promising results against various bacterial strains and Mycobacterium tuberculosis (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, chemically akin to the compound , have shown potential as anticonvulsant agents in various models (Pandey & Srivastava, 2011).

properties

IUPAC Name

(5-methyl-1H-pyrazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c1-4-5(2-6)3-7-8-4;;/h3H,2,6H2,1H3,(H,7,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHDYUZJDKOXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DN Deaton, CD Haffner, BR Henke, MR Jeune… - Bioorganic & Medicinal …, 2018 - Elsevier
Starting from 4-amino-8-quinoline carboxamide lead 1a and scaffold hopping to the chemically more tractable quinazoline, a systematic exploration of the 2-substituents of the …
Number of citations: 14 www.sciencedirect.com

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